2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide is a complex organic compound that features a benzamide core substituted with chloro, cyclopropyl, furan, hydroxyethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furan-2-yl-cyclopropyl intermediate through a cyclopropanation reaction. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and cyclopropyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Similar structure but with a methyl group instead of the cyclopropyl and hydroxyethyl groups.
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Contains a furan and cyclopropyl group but differs in the core structure.
Uniqueness
2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring and cyclopropyl group can enhance its reactivity and binding affinity, while the fluorine atom can improve its pharmacokinetic profile.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQCKBMLIFCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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